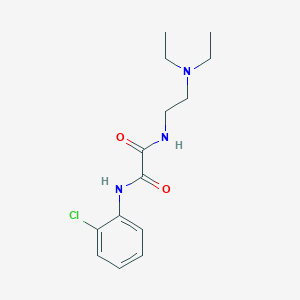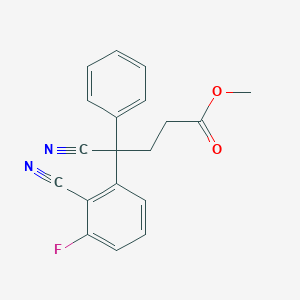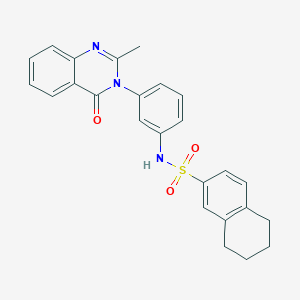
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . It also contains a quinazolinone moiety, which is a heterocyclic compound. Quinazolinones and their derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by various functional group transformations to introduce the phenyl, tetrahydronaphthalene, and sulfonamide moieties. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone core would likely contribute to the rigidity of the molecule, while the phenyl and tetrahydronaphthalene moieties could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would depend on various factors, including the specific conditions and reagents used in the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could enhance its water solubility, while the multiple ring structures could increase its lipophilicity .Applications De Recherche Scientifique
Antioxidant Properties
Quinazolinone derivatives have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of a 4-oxo group and the potential for various substitutions make these compounds effective free radical scavengers .
NMDA Receptor Antagonism
Compounds with a quinazolinone core have been characterized as potential NMDA receptor antagonists. This application is significant in neurological research, particularly for conditions like epilepsy and neurodegenerative diseases .
Antimicrobial Activity
The structural complexity of quinazolinones allows for antimicrobial activity against a range of pathogens. Research has shown that these compounds can be more effective against Gram-positive bacteria, making them valuable in the development of new antibiotics .
Anticancer Activity
Quinazolinone derivatives have been synthesized and tested for their antitumor properties. Some derivatives have shown potent inhibitory activity against cancer cell lines, such as breast cancer cells, indicating their potential as chemotherapeutic agents .
Enzyme Inhibition
The quinazolinone scaffold is versatile and can be modified to target various enzymes. This is particularly useful in designing inhibitors for enzymes that are therapeutic targets in diseases like hypertension and diabetes .
Nanoparticle Synthesis
Quinazolinone derivatives have been utilized in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery, imaging, and as catalysts in chemical reactions due to their controlled size and surface properties .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-17-26-24-12-5-4-11-23(24)25(29)28(17)21-10-6-9-20(16-21)27-32(30,31)22-14-13-18-7-2-3-8-19(18)15-22/h4-6,9-16,27H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYWSQOOYALKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

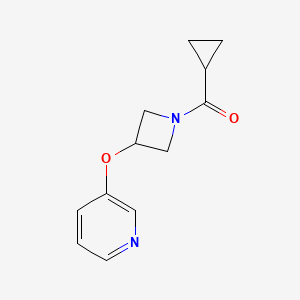
![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)
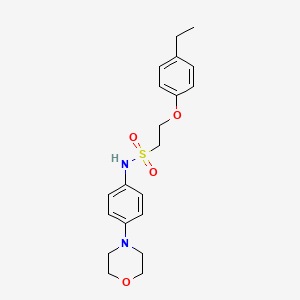
![6-Benzyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2920537.png)
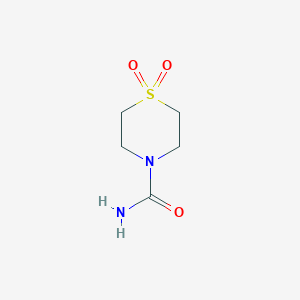


![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)
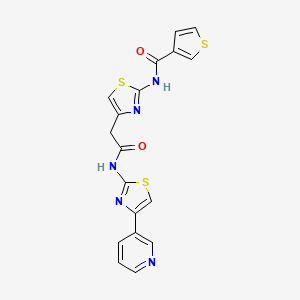
![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)


